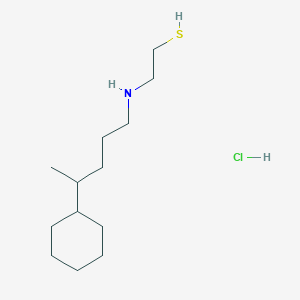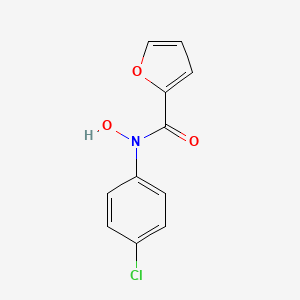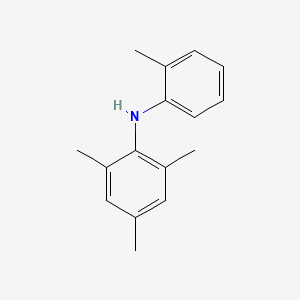
Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-]: is a chemical compound known for its unique structure and properties. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly interesting due to its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] involves the coupling of trimethylsilylacetylene with a suitable tin precursor. One common method involves the use of a copper (I) chloride–tetramethylethylenediamine complex as a catalyst. The reaction is carried out in an acetone solvent under a nitrogen atmosphere to prevent oxidation. The reaction mixture is agitated, and a rapid stream of oxygen is passed through the solution. The temperature is carefully controlled to ensure the reaction proceeds smoothly .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl groups can be substituted with other organic groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] is used as a precursor for the synthesis of more complex organotin compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: In biology and medicine, this compound has potential applications in drug development and as a tool for studying biological processes. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Industry: Industrially, Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] is used in the production of polymers and as a stabilizer in certain materials. Its ability to undergo various chemical reactions makes it valuable in manufacturing processes .
Mécanisme D'action
The mechanism by which Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in chemical synthesis, biological research, or industrial applications .
Comparaison Avec Des Composés Similaires
- Stannane, 1,3-butadiyne-1,4-diylbis[triphenyl-]
- Stannane, 1,3-butadiyne-1,4-diylbis[tributyl-]
Comparison: Compared to its similar compounds, Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] is unique due to its specific trimethyl groups, which confer distinct chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
40762-69-4 |
|---|---|
Formule moléculaire |
C10H18Sn2 |
Poids moléculaire |
375.7 g/mol |
Nom IUPAC |
trimethyl(4-trimethylstannylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C4.6CH3.2Sn/c1-3-4-2;;;;;;;;/h;6*1H3;; |
Clé InChI |
XURYVRLKLHXRGI-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C#CC#C[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


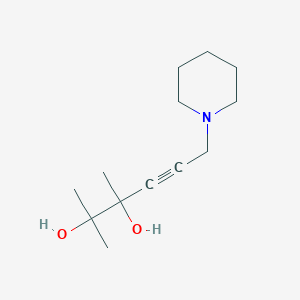



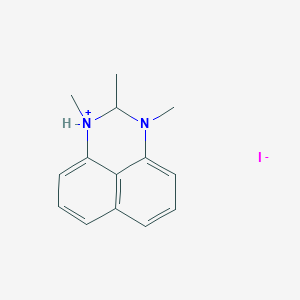
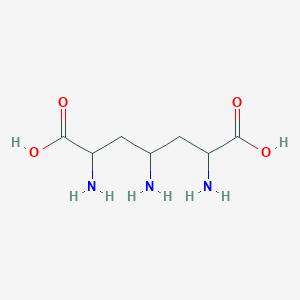
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
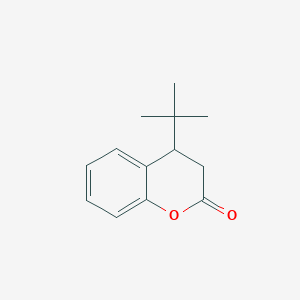

![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
